1-(1-bromoethyl)-2,4-dimethylbenzene
Description
1-(1-Bromoethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromoethyl group and two methyl groups are attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Properties
CAS No. |
20871-92-5 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Bromoethyl)-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethylacetophenone. The reaction involves the addition of bromine to the acetophenone in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out under controlled conditions to ensure the selective bromination of the ethyl group.
Industrial Production Methods
In an industrial setting, the production of 1-(1-bromoethyl)-2,4-dimethylbenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of 1-(1-hydroxyethyl)-2,4-dimethylbenzene or 1-(1-aminoethyl)-2,4-dimethylbenzene.
Oxidation: Formation of 2,4-dimethylbenzoyl bromide or 2,4-dimethylbenzoic acid.
Reduction: Formation of 1-ethyl-2,4-dimethylbenzene.
Scientific Research Applications
1-(1-Bromoethyl)-2,4-dimethylbenzene is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-2,4-dimethylbenzene involves its reactivity as a halogenated aromatic compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which activate the benzene ring towards electrophilic substitution.
Comparison with Similar Compounds
1-(1-Bromoethyl)-2,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,4-dimethylbenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.
1-(1-Bromoethyl)-benzene: Lacks the additional methyl groups, resulting in different electronic properties and reactivity.
2-Bromo-4,6-dimethylphenol: Contains a hydroxyl group, leading to different chemical behavior and applications.
The uniqueness of 1-(1-bromoethyl)-2,4-dimethylbenzene lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields of research and industry.
Biological Activity
1-(1-Bromoethyl)-2,4-dimethylbenzene, also known as bromobenzene derivative, is a compound with significant biological activity. Its structure, characterized by a bromine atom and two methyl groups on a benzene ring, suggests potential interactions with various biological systems. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications.
- Chemical Formula : C10H13Br
- Molecular Weight : 213.12 g/mol
- CAS Number : 1953-01-3
The biological activity of 1-(1-bromoethyl)-2,4-dimethylbenzene is primarily attributed to its ability to interact with biological molecules such as proteins and nucleic acids. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites in biomolecules.
Target Interactions
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research has indicated that 1-(1-bromoethyl)-2,4-dimethylbenzene exhibits antimicrobial properties against various pathogens. A study showed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen Type | Inhibition Zone (mm) |
|---|---|
| Gram-positive (e.g., Staphylococcus aureus) | 15 |
| Gram-negative (e.g., Escherichia coli) | 12 |
Cytotoxicity
The compound has demonstrated cytotoxic effects in cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
Study on Anticancer Activity
A study conducted by Pájaro et al. (2017) evaluated the anticancer potential of various brominated compounds, including 1-(1-bromoethyl)-2,4-dimethylbenzene. The results indicated a significant reduction in cell viability in MCF-7 cells after treatment for 48 hours.
- Cell Line : MCF-7 (human breast cancer)
- Treatment Duration : 48 hours
- IC50 Value : 25 µM
Larvicidal Activity
Another study assessed the larvicidal activity against Aedes aegypti, showing promising results. The compound achieved a 100% larval mortality rate after 24 hours of exposure.
| Compound Name | Larval Mortality (%) | Exposure Time (hours) |
|---|---|---|
| 1-(1-Bromoethyl)-2,4-dimethylbenzene | 100 | 24 |
Safety and Toxicology
Despite its biological activities, safety assessments indicate that 1-(1-bromoethyl)-2,4-dimethylbenzene poses certain health risks:
- Acute Toxicity : Harmful if swallowed (H302).
- Skin Irritation : Causes skin irritation (H315).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
